molecular formula C23H26N2O4S B11829333 [(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl benzoate

[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl benzoate

Cat. No.: B11829333
M. Wt: 426.5 g/mol
InChI Key: ALISKZGPNQZVDI-XQFWAAQXSA-N
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Description

[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-b]pyridine core, which is a bicyclic structure containing both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl benzoate typically involves multiple steps, starting from readily available starting materials One common approach involves the construction of the pyrrolo[3,4-b]pyridine core through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in areas such as polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of [(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl benzoate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl benzoate is unique due to its specific substituents and the combination of functional groups it possesses. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific biological activities that may not be observed with other similar compounds.

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

[(2R,4aR,7aS)-2-methyl-6-(4-methylphenyl)sulfonyl-2,4a,5,7-tetrahydro-1H-pyrrolo[3,4-b]pyridin-7a-yl]methyl benzoate

InChI

InChI=1S/C23H26N2O4S/c1-17-8-12-21(13-9-17)30(27,28)25-14-20-11-10-18(2)24-23(20,15-25)16-29-22(26)19-6-4-3-5-7-19/h3-13,18,20,24H,14-16H2,1-2H3/t18-,20-,23+/m1/s1

InChI Key

ALISKZGPNQZVDI-XQFWAAQXSA-N

Isomeric SMILES

C[C@@H]1C=C[C@@H]2CN(C[C@]2(N1)COC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1C=CC2CN(CC2(N1)COC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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